6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole
Description
The compound 6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole features a fused imidazo[2,1-b]thiazole core substituted at the 6-position with a 4-fluorophenyl group and at the 2-position with a 2-fluorobenzyl moiety. Its molecular formula is C₁₈H₁₂F₂N₂S (molecular weight: 326.36 g/mol), with a calculated logP of ~5.0, indicating moderate lipophilicity suitable for membrane permeability .
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2S/c19-14-7-5-12(6-8-14)17-11-22-10-15(23-18(22)21-17)9-13-3-1-2-4-16(13)20/h1-8,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLXBZROLUTTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the fluorophenyl groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent investigations have highlighted the anticancer potential of 6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole. Studies indicate that compounds containing thiazole and imidazole rings exhibit significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity Testing: The compound has been tested against several cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer). Results demonstrated a notable reduction in cell viability with IC50 values indicating effective cytotoxicity.
- Mechanism of Action: The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that it interacts with proteins involved in cell survival pathways, primarily through hydrophobic interactions.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- The thiazole ring is essential for cytotoxic activity.
- Substituents on the phenyl rings significantly influence the compound's efficacy.
Study 1: Antitumor Activity
In a study conducted by Evren et al. (2019), derivatives of thiazole were synthesized and tested for their anticancer properties. The study highlighted that compounds with similar structural features to this compound exhibited strong selectivity against A549 cells with IC50 values comparable to those observed for our target compound.
Study 2: Mechanistic Insights
Another research effort focused on the molecular interactions of thiazole derivatives with Bcl-2 proteins. Modifications in the phenyl ring led to enhanced binding affinity, correlating with increased cytotoxicity against cancer cells. This study underscores the importance of structural modifications in enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Positions 2 and 6
2-[(4-Chlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole
- Structural Difference : The 2-position substituent is a 4-chlorobenzyl group instead of 2-fluorobenzyl.
- Properties : Higher molecular weight (342.82 g/mol) and logP (5.68) due to chlorine’s lipophilicity .
- Activity : Chlorine’s stronger electron-withdrawing effect may enhance metabolic stability but reduce solubility compared to fluorine .
2-[(2-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole (7575-0009)
- Structural Difference : A phenyl group replaces the 4-fluorophenyl at the 6-position.
- Properties : Lower molecular weight (308.38 g/mol) and logP (~4.5) due to the absence of fluorine at the 6-position.
- Activity : Reduced electronic effects at the 6-position may diminish target affinity compared to fluorinated derivatives .
Core Heterocycle Modifications
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
- Example : 6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole (CID 3006244).
- Structural Difference : The thiazole ring is replaced by a 1,3,4-thiadiazole, introducing an additional nitrogen.
- Properties : Increased hydrogen-bonding capacity and altered electronic distribution. The trifluoromethyl group enhances metabolic resistance but may reduce solubility .
Pharmacological Activity Comparisons
Anticancer Activity
- Target Compound: Fluorine atoms may enhance interactions with kinase ATP pockets (e.g., V600E-B-RAF), similar to imidazo[2,1-b]thiazole derivatives reported by Park et al. (2010, 2011). These derivatives showed IC₅₀ values in the low micromolar range against melanoma cells .
- Analogues :
- 5-Chloro Derivatives : Substitution at C-5 with chloro groups (e.g., 6-(4-chlorophenyl)imidazo[2,1-b]thiazole) improved cytotoxicity (IC₅₀ = 1.4 μM against MDA-MB-231 cells) .
- Pyrimidinyl Substituents : 5-Pyrimidinyl derivatives exhibited potent antiproliferative activity, suggesting the 6-fluorophenyl group in the target compound could synergize with similar modifications .
COX-2 Inhibition
Antifungal Activity
Physicochemical and Structural Data
Biological Activity
6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This compound features an imidazole ring fused with a thiazole moiety and is characterized by the presence of two fluorophenyl groups, which enhance its biological activity and potential therapeutic applications.
- Molecular Formula : C17H14F2N2S
- Molecular Weight : Approximately 295.34 g/mol
Biological Activities
Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit significant antimicrobial and anticancer properties. The unique structural features of this compound facilitate effective interactions with various biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound exhibits potent activity against various cancer cell lines. In one study, it showed IC50 values ranging from micromolar to sub-micromolar levels against pancreatic ductal adenocarcinoma (PDAC) cell lines, including immortalized and gemcitabine-resistant variants .
- Mechanism of Action : The anticancer effects are attributed to the modulation of key regulators involved in epithelial-to-mesenchymal transition (EMT) and inhibition of phosphorylation of focal adhesion kinase (FAK), which is critical in cancer cell migration and invasion .
Antimicrobial Activity
The compound also demonstrates significant antibacterial properties. Research indicates that it can inhibit a range of pathogens, making it a candidate for further development in antimicrobial therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. A comparative analysis with similar compounds reveals variations in substituent groups that affect their pharmacological profiles:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole | Structure | Antimicrobial | Methyl group enhances lipophilicity |
| 5-Methylenebis(6-(4-fluorophenyl)imidazo[2,1-b]thiazole) | Structure | Anticancer | Dimeric structure increases potency |
| 2-(4-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole | Structure | Antitumoral | Benzyl substitution affects binding affinity |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Antiproliferative Activity : A study screened various derivatives against the NCI-60 cancer cell panel. Compounds derived from imidazo[2,1-b][1,3]thiazole showed GI50 values ranging from 1.4 to 4.2 µM against multiple cancer types .
- Synergistic Effects : Certain derivatives were found to potentiate the effects of established chemotherapeutics like gemcitabine by enhancing the expression of transporters involved in drug uptake .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, such as:
- Microwave-assisted synthesis : Heating 5-fluorobenzothiazole amine with substituted phenacyl bromides in ethanol at 130°C for 45 minutes under microwave irradiation (yield optimization via reduced side reactions) .
- Reflux methods : Reacting 2-aminothiazoles with α-halocarbonyl derivatives in dry ethanol for 18 hours, followed by neutralization and recrystallization (purity >95%) .
- Solvent and catalyst optimization : Using benzene or ethanol as solvents and adjusting reaction temperatures to balance reaction speed and byproduct formation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Key techniques :
- X-ray crystallography : Resolves bond lengths (e.g., C–S bonds: 1.72–1.75 Å), dihedral angles between aromatic rings (e.g., 4.87° deviation in benzothiazole systems), and hydrogen-bonding networks .
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions, such as fluorophenyl methyl groups (δ 4.2–4.5 ppm for methylene protons) .
- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in ester derivatives) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in fluorinated imidazo[2,1-b][1,3]thiazole derivatives?
- Approach : Compare crystallographic data (e.g., planarity of fused rings, intermolecular interactions) to identify substituent effects. For example:
- Fluorine’s electron-withdrawing nature reduces aromatic ring planarity (deviation up to 0.045 Å in benzothiazole units) .
- Weak C–H···O hydrogen bonds form 1D supramolecular chains, influencing solubility and crystal packing .
- Validation : Overlay experimental and computational (DFT) bond-length data to resolve discrepancies in substituent positioning .
Q. What strategies optimize reaction yield in multi-step syntheses of this compound?
- Key variables :
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time (45 minutes vs. 18 hours) and improves yield by 15–20% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in thiazole ring formation .
- Catalyst screening : Use Pd/C or CuI for cross-coupling reactions involving fluorophenyl groups .
Q. How should researchers address discrepancies in biological activity data between structurally similar derivatives?
- Case study : Compare antitumor activity of 4-fluorophenyl vs. 4-methoxyphenyl derivatives:
- Substituent effects : Fluorine enhances oxidative stability but may reduce solubility, impacting bioavailability .
- SAR analysis : Modify substituent positions (e.g., 2-fluorophenyl vs. 4-fluorophenyl) to assess changes in IC50 values against cancer cell lines .
- Experimental validation : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines to control for variability .
Q. Which computational methods predict binding interactions of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase), focusing on fluorophenyl interactions with hydrophobic residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with antimicrobial activity (R² >0.85 in training sets) .
Data Contradiction Analysis
Q. Why do similar imidazo-thiazole derivatives exhibit varying antitumor activities in different studies?
- Potential factors :
- Substituent positioning : 2-Fluorophenyl groups may sterically hinder target binding compared to 4-fluorophenyl analogs .
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) and incubation times (24 vs. 48 hours) alter IC50 readings .
- Resolution : Conduct meta-analysis of published data, controlling for substituents and experimental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
